MAO-B vs. MAO-A Selectivity Profile
N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine exhibits weak but measurable inhibition of human MAO-B (IC₅₀ = 17,000 nM) while showing no meaningful activity against human MAO-A (IC₅₀ > 100,000 nM) in insect cell membrane assays using kynuramine as substrate [1]. In contrast, N-methyl-N-(quinolin-6-ylmethyl)amine (a closely related analog lacking the tetrahydropyran moiety) displays an inverted selectivity profile, with MAO-A IC₅₀ = 14,000 nM and MAO-B IC₅₀ = 84,200 nM, representing a nearly 6-fold preference for MAO-A [2].
| Evidence Dimension | MAO-B vs MAO-A inhibitory activity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 17,000 nM; MAO-A IC₅₀ > 100,000 nM |
| Comparator Or Baseline | N-methyl-N-(quinolin-6-ylmethyl)amine: MAO-A IC₅₀ = 14,000 nM; MAO-B IC₅₀ = 84,200 nM |
| Quantified Difference | Target compound shows MAO-B preference (~6× lower IC₅₀ for MAO-B than MAO-A); comparator shows MAO-A preference (~6× lower IC₅₀ for MAO-A) |
| Conditions | Human membrane-bound MAO expressed in insect cell membranes; kynuramine conversion to 4-hydroxyquinoline measured by fluorescence assay |
Why This Matters
The divergent isoform selectivity between these structurally related quinoline amines demonstrates that the tetrahydropyran substitution pattern directly influences target engagement profile, making this compound useful for experimental systems requiring preferential MAO-B modulation with minimal MAO-A interference.
- [1] BindingDB BDBM50450822; CHEMBL4216610. MAO-B IC50: 1.70E+4 nM; MAO-A IC50: >1.00E+5 nM. Human MAO expressed in insect cell membranes; kynuramine substrate. View Source
- [2] BindingDB BDBM50612574; CHEMBL5270106. N-methyl-N-(quinolin-6-ylmethyl)amine: MAO-A IC50 = 1.40E+4 nM; MAO-B IC50 = 8.42E+4 nM. View Source
